![molecular formula C13H14N4O3 B12570996 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one CAS No. 192525-44-3](/img/structure/B12570996.png)
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyridazinone core, a piperazine ring, and a furan moiety, which collectively contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the acylation of piperazine with furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Cyclization: The resulting intermediate undergoes cyclization with hydrazine derivatives to form the pyridazinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential anti-tubercular, anti-inflammatory, and anticancer activities
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds share the piperazine moiety and exhibit similar biological activities.
Piperazine Substituted Dihydrofuran Compounds: These compounds also contain a piperazine ring and have been studied for their acetylcholinesterase inhibitory activities.
Uniqueness
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one is unique due to its combination of a pyridazinone core, piperazine ring, and furan moiety, which collectively contribute to its distinct chemical properties and potential biological activities.
Eigenschaften
CAS-Nummer |
192525-44-3 |
|---|---|
Molekularformel |
C13H14N4O3 |
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14N4O3/c18-12-4-3-11(14-15-12)16-5-7-17(8-6-16)13(19)10-2-1-9-20-10/h1-4,9H,5-8H2,(H,15,18) |
InChI-Schlüssel |
YWWVGZBYDANDNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NNC(=O)C=C2)C(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
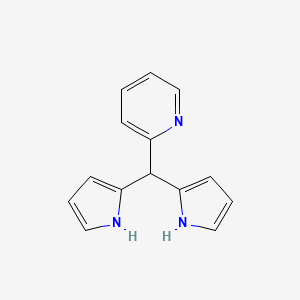
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
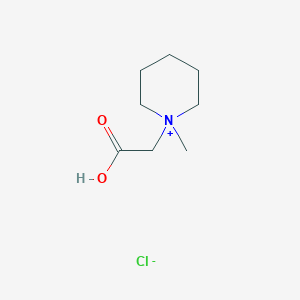
![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)

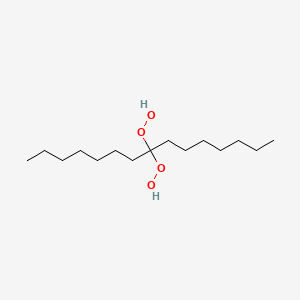
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)

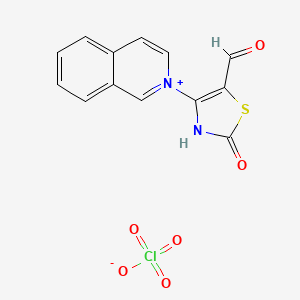
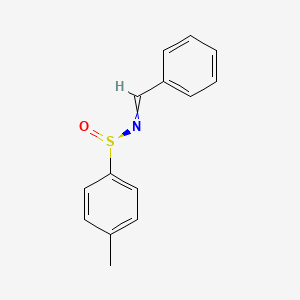
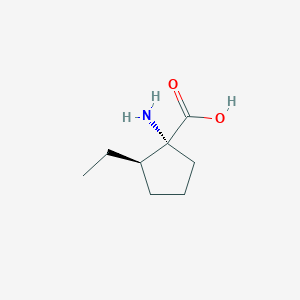
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

